molecular formula C11H10BrNO B1380367 1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile CAS No. 1260756-93-1

1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile

Cat. No.: B1380367
CAS No.: 1260756-93-1
M. Wt: 252.11 g/mol
InChI Key: SKGMEUYHZKVHIZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile typically involves the following steps:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets:

Biological Activity

1-(5-Bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile (CAS No. 1260756-93-1) is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with a 5-bromo-2-methoxyphenyl group and a carbonitrile functional group. Its molecular formula is C10H10BrNO, and it is categorized as a halogenated organic compound, which often exhibits diverse biological properties due to the presence of halogens.

The mechanism of action for compounds similar to this compound often involves the inhibition of key enzymes or receptors involved in cell proliferation and survival. For example, many indazole derivatives act by disrupting protein-protein interactions crucial for tumorigenesis, such as those involving MYC oncogenes .

Antimicrobial Activity

Preliminary data suggest that halogenated compounds can exhibit antimicrobial properties. The presence of bromine and methoxy groups may enhance the compound's interaction with microbial targets, although specific studies on this compound are required to confirm such effects.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves cyclopropanation reactions using bromo-substituted phenols as precursors. Understanding the SAR is crucial for optimizing its biological activity:

  • Bromine Substitution : The bromine atom can enhance the lipophilicity and electrophilicity of the compound, potentially increasing its interaction with biological targets.
  • Methoxy Group : The methoxy group may contribute to improved solubility and stability, influencing pharmacokinetic properties.

Case Studies

While direct case studies on this compound are scarce, related compounds have been extensively studied:

  • Indazole Derivatives : Research has highlighted various indazole derivatives with potent anticancer activities through inhibition of specific kinases involved in cancer progression .
  • Brominated Compounds : Studies indicate that brominated compounds often exhibit enhanced bioactivity due to their ability to form stable interactions with target proteins.

Future Directions

Further research is needed to elucidate the specific biological activities of this compound. Key areas for exploration include:

  • In vitro and In vivo Studies : Conducting comprehensive biological assays to determine the efficacy against various cancer cell lines and microbial strains.
  • Mechanistic Studies : Investigating the detailed mechanisms by which this compound exerts its effects at the molecular level.
  • Optimization of Derivatives : Exploring modifications to improve potency and selectivity for specific biological targets.

Properties

IUPAC Name

1-(5-bromo-2-methoxyphenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-14-10-3-2-8(12)6-9(10)11(7-13)4-5-11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGMEUYHZKVHIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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